molecular formula C14H18ClNO3 B11839593 Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

Cat. No.: B11839593
M. Wt: 283.75 g/mol
InChI Key: ZODNOMSTTJIERR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical processes .

Properties

Molecular Formula

C14H18ClNO3

Molecular Weight

283.75 g/mol

IUPAC Name

tert-butyl 3-(3-chlorophenyl)-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C14H18ClNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-5-4-6-11(15)7-10/h4-7,18H,8-9H2,1-3H3

InChI Key

ZODNOMSTTJIERR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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